5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide belongs to a class of compounds known as pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles have gained significant attention for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound discussed here is characterized by the presence of an amino group and a difluorophenyl moiety, making it a target for various pharmacological studies .
The synthesis of 5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide typically involves several steps:
The molecular structure of 5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide can be analyzed using techniques like X-ray crystallography and NMR spectroscopy.
The compound has a distinct arrangement that influences its reactivity and interaction with biological targets.
Chemical reactions involving 5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide typically include:
These reactions are essential for modifying the compound's structure to enhance its biological activity.
The mechanism of action for 5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide involves interactions at the molecular level with specific biological targets.
The physical and chemical properties of 5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide include:
These properties are crucial for determining suitable formulations for pharmaceutical applications.
5-amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide has several scientific applications:
Pyrazole-based therapeutics have evolved significantly since their initial discovery, forming a privileged scaffold in medicinal chemistry with diverse clinical applications:
First-generation agents (1970s-1990s): Early pyrazole derivatives emerged as non-steroidal anti-inflammatory drugs (NSAIDs) with Celecoxib (COX-2 inhibitor) and metamizole (analgesic) representing breakthrough therapies that validated the scaffold's pharmaceutical relevance. These compounds demonstrated the pharmacodynamic versatility of the pyrazole core but lacked kinase-targeting precision [4] [5].
Kinase inhibitor era (2000s-present): Structural refinements led to oncotherapeutic breakthroughs including Crizotinib (ALK/ROS1 inhibitor) and AT9283 (JAK2/Aurora kinase inhibitor). These agents established the pyrazole nucleus as a viable kinase-binding motif capable of achieving high selectivity through strategic substitution patterns. The 5-aminopyrazole variant emerged during this period as a particularly effective framework for targeting ATP-binding pockets due to its hydrogen-bonding capabilities [4].
Crop science applications: Parallel developments in agrochemistry yielded pyrazole-based pesticides including Fipronil (GABA antagonist) and Tebufenpyrad (mitochondrial complex I inhibitor). These compounds demonstrated the scaffold's bioactivity spectrum against non-mammalian targets, informing subsequent medicinal chemistry optimizations [6].
Table 1: Clinically Significant Pyrazole-Based Therapeutics
| Compound | Therapeutic Category | Molecular Target | Significance |
|---|---|---|---|
| Celecoxib | NSAID | COX-2 | First selective COX-2 inhibitor |
| Crizotinib | Anticancer | ALK/ROS1 | Precision oncology therapeutic |
| AT7519 | Anticancer (clinical) | CDKs | Cyclin-dependent kinase inhibitor |
| Fipronil | Insecticide | GABA receptor | Broad-spectrum crop protection agent |
| Pyrazofurin | Antiviral/anticancer | OMP decarboxylase | Nucleoside analog with broad activity |
The 5-amino group confers distinctive molecular recognition properties that enhance target engagement through multiple mechanisms:
Hydrogen-bonding network: The 5-NH₂ group serves as both hydrogen bond donor and acceptor, enabling bidentate interactions with kinase hinge regions. X-ray crystallography of related 5-aminopyrazole-4-carboxamide inhibitors bound to FGFR1 demonstrates direct hydrogen bonds with Ala564 and backbone carbonyls of Glu531 – interactions critical for sub-100 nM inhibitory activity [1].
Tautomeric versatility: 5-Aminopyrazoles exhibit prototropic tautomerism (amino-imino equilibrium) that adapts to binding pocket microenvironments. This flexibility enables optimal positioning of the carboxamide linker and difluorophenyl group within hydrophobic subpockets, significantly enhancing binding entropy compared to rigid scaffolds [4] [6].
Synthetic handle functionality: The amino group provides a chemical modification point for structural diversification. Synthetic routes to 5-aminopyrazole-4-carbonitriles (precursors to carboxamides) achieve excellent regioselectivity (47-93% yield) through Michael-type additions between (ethoxymethylene)malononitrile and arylhydrazines [6]. Conversion to the carboxamide occurs via hydrolysis followed by coupling with substituted anilines, enabling efficient exploration of structure-activity relationships (SAR).
Conformational influence: Electronic effects of the 5-amino group modulate electron density at N1 and C4, enhancing carboxamide carbonyl electrophilicity and facilitating hydrogen bond formation with biological targets. This effect is quantified in FGFR inhibition studies where 5-amino derivatives show 10-30× potency improvements over unsubstituted analogs against gatekeeper mutant variants (V564F) [1].
Table 2: Impact of Pyrazole Substituents on Pharmacological Activity
| Substituent Position | Molecular Consequences | Biological Impact | Exemplar Compounds |
|---|---|---|---|
| 5-Amino | Enhanced H-bonding; tautomerism | Improved kinase inhibition (FGFR IC₅₀ < 100 nM) | Pan-FGFR inhibitors [1] |
| 4-Carboxamide | Directional binding; linker flexibility | Target selectivity modulation | SDHI fungicides [8] |
| N1-Aryl | Hydrophobic domain access | Pharmacophore positioning in binding cleft | Fipronil analogs [6] |
| 3-Difluoromethyl | Electron withdrawal; metabolic stability | Increased antifungal activity | Fluxapyroxad [8] |
The 2,5-difluorophenyl group represents a strategically engineered bioisosteric element that enhances pharmacological properties through multiple mechanisms:
Stereoelectronic optimization: Fluorine atoms induce paraelectronic effects that precisely modulate aryl ring electron density. The ortho-fluorine creates a discrete electrostatic interaction zone complementary to hydrophobic subpockets in FGFR kinases, while the para-fluorine enhances compound penetration through lipid membranes. These properties translate to improved cellular activity, as demonstrated by NCI-H520 lung cancer cell proliferation inhibition (IC₅₀ = 19 nM) – significantly lower than non-fluorinated analogs [1] [3].
Metabolic stabilization: Fluorine substitution inhibits cytochrome P450-mediated oxidation at vulnerable positions, particularly ortho to the carboxamide linkage. This reduces formation of electrophilic quinone-imine metabolites that cause off-target reactivity, thereby improving the compound's safety profile. Comparative studies show difluorinated derivatives exhibit 3-5× longer half-lives than monofluorinated counterparts in hepatic microsome assays [8].
Conformational constraint: The ortho-fluorine introduces steric buttressing effects that restrict carboxamide bond rotation, preferentially locking the molecule in bioactive conformation. X-ray crystallography of related difluorophenyl-pyrazole carboxamides reveals torsion angles of 68.2° between pyrazole and phenyl planes – optimal for deep binding pocket penetration. This preorganization penalty reduces entropic costs of target binding [8].
Selectivity enhancement: Molecular docking simulations demonstrate the fluorine-mediated hydrophobic contacts with gatekeeper residues (e.g., Phe489 in FGFR1) that are less conserved across kinase families. This accounts for the compound's >100× selectivity for FGFR over structurally related kinases like VEGFR and PDGFR, addressing a key limitation of earlier pan-kinase inhibitors [1] [7].
Table 3: Pharmacological Profile of 5-Amino-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide and Analogs
| Biological Target | Activity Value | Cellular System | Structural Determinants |
|---|---|---|---|
| FGFR1 kinase | IC₅₀ = 46 nM | Enzymatic assay | 5-amino group; carboxamide linker |
| FGFR2 V564F mutant | IC₅₀ = 62 nM | Enzymatic assay | Difluorophenyl hydrophobic contact |
| NCI-H520 proliferation | IC₅₀ = 19 nM | Lung cancer cell line | Enhanced membrane penetration |
| SNU-16 proliferation | IC₅₀ = 59 nM | Gastric cancer cell line | Resistance to gatekeeper mutation |
| Botrytis cinerea inhibition | 77% at 50 μg/mL | Fungal pathogen assay | Difluoromethyl bioisostere [8] |
The structural synergy between the 5-aminopyrazole core and difluorophenyl extension creates a dual-function pharmacophore capable of addressing both wild-type and mutant kinase targets. This is exemplified by the compound's balanced potency against FGFR2 (IC₅₀ = 41 nM) and its V564F gatekeeper mutant (IC₅₀ = 62 nM) – a mutation that typically confers >1000× resistance to first-generation inhibitors [1]. Covalent docking studies suggest the electron-deficient aryl ring positions electrophilic warheads (in advanced analogs) toward reactive cysteines in the FGFR P-loop, though the parent carboxamide operates through reversible binding. Future developments will likely exploit this scaffold for targeted covalent inhibition strategies against resistant oncology targets.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6